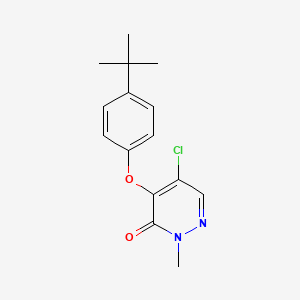
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone, also known as PNU-74654, is a chemical compound with potential applications in scientific research. This compound is a pyridazinone derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone inhibits the activity of PARP by binding to the catalytic domain of the enzyme. PARP is involved in the repair of single-strand DNA breaks, and inhibition of PARP leads to the accumulation of double-strand DNA breaks. The accumulation of DNA damage leads to cell death, particularly in cancer cells that have a high rate of DNA replication. 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to be a potent inhibitor of PARP, with an IC50 value of 0.2 μM.
Biochemical and physiological effects:
In addition to its effects on PARP activity, 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to have other biochemical and physiological effects. Studies have shown that 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses. Inhibition of NF-κB can lead to a reduction in inflammation, which may be beneficial in the treatment of certain diseases such as arthritis and inflammatory bowel disease. Additionally, 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which may be beneficial in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone in lab experiments is its potency as a PARP inhibitor. 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to be a potent inhibitor of PARP with an IC50 value of 0.2 μM, which makes it a useful tool in studying the role of PARP in DNA repair and cell death. Additionally, 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy in cancer cells, which may have potential clinical applications.
One limitation of using 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone in lab experiments is its potential for off-target effects. 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to inhibit the activity of other enzymes such as acetylcholinesterase and NF-κB, which may complicate the interpretation of experimental results. Additionally, the synthesis of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone is a multistep process that requires careful attention to detail and purification to obtain a high yield of the final product.
Direcciones Futuras
For the study of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone include the development of more potent and selective PARP inhibitors and the combination of PARP inhibitors with other cancer therapies.
Métodos De Síntesis
The synthesis of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-(4-tert-butylphenoxy)acetophenone. This intermediate is then reacted with hydrazine hydrate and chloroacetic acid to form the final product, 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone. The synthesis of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone is a multistep process that requires careful attention to detail and purification to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone inhibits the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy in cancer cells.
Propiedades
IUPAC Name |
4-(4-tert-butylphenoxy)-5-chloro-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)10-5-7-11(8-6-10)20-13-12(16)9-17-18(4)14(13)19/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQNPBMPDZHIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=NN(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)

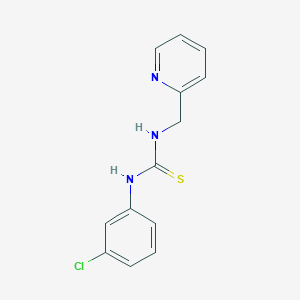
![5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5711600.png)
![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)
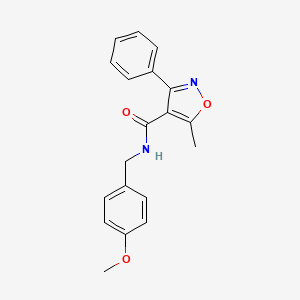
![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)
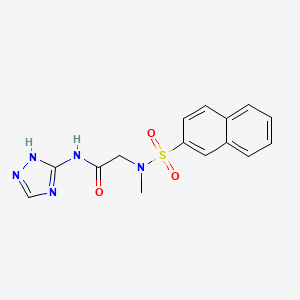
![2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711624.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)
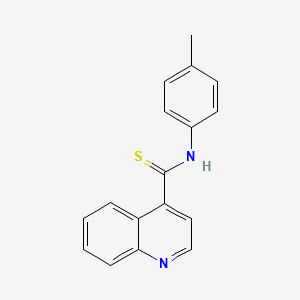
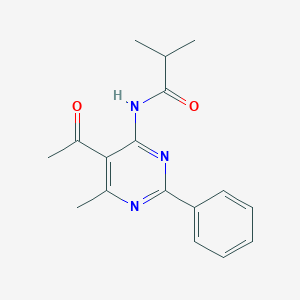
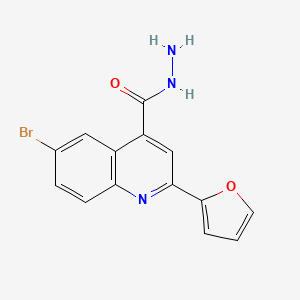
![N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)